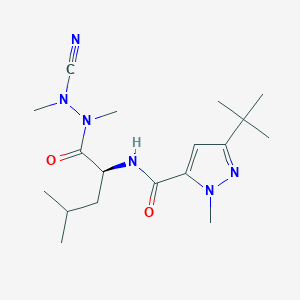
LmCPB-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound exhibits a strong binding affinity with a pKi value of 9.7 . Leishmania mexicana is an intracellular protozoan parasite responsible for causing cutaneous leishmaniasis, a disease affecting South America and Mexico . The inhibition of LmCPB is crucial for the development of antiparasitic therapies.
Méthodes De Préparation
The synthesis of LmCPB-IN-1 involves the preparation of azadipeptide nitrile inhibitors. The synthetic route includes the formation of a covalent complex between the enzyme and the inhibitor . The detailed reaction conditions and industrial production methods are not explicitly mentioned in the available literature, but the compound is typically synthesized in research laboratories under controlled conditions.
Analyse Des Réactions Chimiques
LmCPB-IN-1 undergoes various chemical reactions, primarily involving its interaction with cysteine protease enzymes. The compound forms a reversible covalent bond with the active site of the enzyme, inhibiting its activity . Common reagents used in these reactions include azadipeptide nitriles and other cysteine protease inhibitors. The major product formed from these reactions is the inhibited enzyme-inhibitor complex.
Applications De Recherche Scientifique
LmCPB-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of cysteine protease inhibitors . In biology, it helps in understanding the role of cysteine proteases in parasitic infections . In medicine, this compound is a potential candidate for developing treatments for cutaneous leishmaniasis . Additionally, it serves as a probe for target validation in drug discovery projects .
Mécanisme D'action
LmCPB-IN-1 exerts its effects by forming a reversible covalent bond with the active site of Leishmania mexicana cysteine protease B. This interaction inhibits the enzyme’s activity, preventing the parasite from degrading host proteins and evading the immune response . The molecular targets involved include the cysteine protease enzymes, and the pathways affected are those related to protein degradation and immune evasion.
Comparaison Avec Des Composés Similaires
LmCPB-IN-1 is unique due to its high binding affinity and reversible covalent inhibition of LmCPB. Similar compounds include other nitrile-based cysteine protease inhibitors, such as azadipeptide nitriles and dipeptidyl nitriles . These compounds also target cysteine proteases but may differ in their binding affinities and specificities. The uniqueness of this compound lies in its strong binding affinity and reversible inhibition, making it a valuable tool in antiparasitic research .
Propriétés
Formule moléculaire |
C18H30N6O2 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
5-tert-butyl-N-[(2S)-1-[[cyano(methyl)amino]-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H30N6O2/c1-12(2)9-13(17(26)24(8)22(6)11-19)20-16(25)14-10-15(18(3,4)5)21-23(14)7/h10,12-13H,9H2,1-8H3,(H,20,25)/t13-/m0/s1 |
Clé InChI |
BTSJGBRRCQOXFA-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N(C)N(C)C#N)NC(=O)C1=CC(=NN1C)C(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)N(C)N(C)C#N)NC(=O)C1=CC(=NN1C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



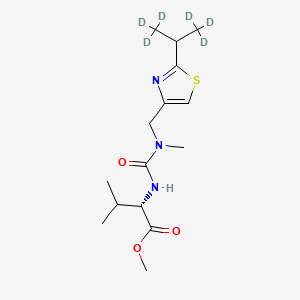
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)

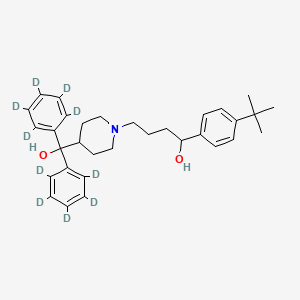

![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)
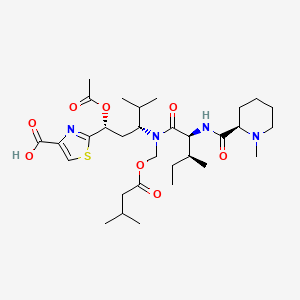

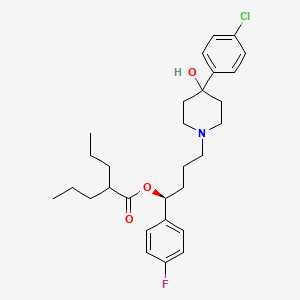
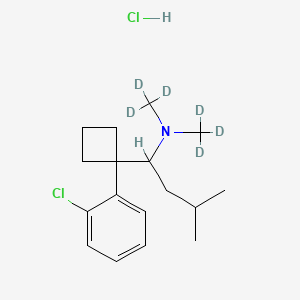

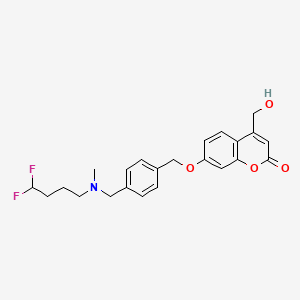
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
